6-cyclopropyl-3-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl, isopropyl, and methyl groups through substitution reactions.
Nitration: Introduction of the nitro group using nitrating agents under controlled conditions.
Coupling Reactions: Attachment of the phenoxy group via coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halides or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Phenoxy-Substituted Compounds: Compounds with phenoxy groups attached to different cores.
Uniqueness
The uniqueness of 6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H31N5O4 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H31N5O4/c1-15(2)33-28-27(19(6)32-33)24(14-25(31-28)20-7-8-20)29(35)30-21-11-22(34(36)37)13-23(12-21)38-26-10-16(3)9-17(4)18(26)5/h9-15,20H,7-8H2,1-6H3,(H,30,35) |
InChI Key |
DJAZKURCIUKRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=NC4=C3C(=NN4C(C)C)C)C5CC5)C)C |
Origin of Product |
United States |
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